3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine
Overview
Description
The compound “3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine” is a heterocyclic compound1. However, there is limited information available specifically about this compound.
Synthesis Analysis
There is no specific information available on the synthesis of “3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine”. However, similar compounds have been synthesized using various methods23.Molecular Structure Analysis
The molecular structure of “3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine” is not explicitly available. However, similar compounds have been analyzed using X-ray diffraction studies and DFT/TDDFT calculations4.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine”. However, similar compounds have been involved in various chemical reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine” are not explicitly available. However, similar compounds have shown various photophysical behaviors56.Scientific Research Applications
Summary of the Application
N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .
Methods of Application or Experimental Procedures
N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .
Results or Outcomes
The research resulted in the successful synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine .
2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
Summary of the Application
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Results or Outcomes
Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
3. Chemodivergent Synthesis of N-(pyridin-2-yl)amides
Summary of the Application
N-(pyridin-2-yl)amides were synthesized from α-bromoketones and 2-aminopyridines under different reaction conditions .
Methods of Application or Experimental Procedures
N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .
Results or Outcomes
The research resulted in the successful synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines .
4. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
Summary of the Application
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Results or Outcomes
Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
5. Chemodivergent Synthesis of N-(pyridin-2-yl)amides
Summary of the Application
N-(pyridin-2-yl)amides were synthesized from α-bromoketones and 2-aminopyridines under different reaction conditions .
Methods of Application or Experimental Procedures
N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .
Results or Outcomes
The research resulted in the successful synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines .
6. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
Summary of the Application
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Results or Outcomes
Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .
Safety And Hazards
The safety and hazards of “3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine” are not explicitly available. However, similar compounds require careful handling and suitable protective clothing7.
Future Directions
The future directions for “3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine” are not explicitly available. However, similar compounds have shown potential for practical applications58.
Please note that the information provided is based on the available data and may not be fully applicable to “3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine”. For a more accurate analysis, specific studies on this compound would be required.
properties
IUPAC Name |
3-pyridin-2-yl-1,2,4-thiadiazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJGGAZDQUJDGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40616982 | |
Record name | 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40616982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine | |
CAS RN |
138588-22-4 | |
Record name | 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40616982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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